Bienvenue dans la boutique en ligne BenchChem!

Dimiracetam

Cognitive enhancement Oral bioavailability Dose-response linearity

Rigid bicyclic racetam with spinal cord-selective NMDA receptor modulation via GluN1/GluN2A subunits. Unique pharmacodynamic profile: effect outlasts elimination half-life >12-fold, enabling intermittent dosing strategies. Racemic mixture required—enantiomerically pure forms exhibit reduced potency. Validated in FOLFOX-induced and antiretroviral-induced neuropathy models; oral 150 mg/kg BID fully reverses hypersensitivity. Not functionally interchangeable with piracetam, aniracetam, or oxiracetam. For research use only.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 126100-97-8
Cat. No. B1670682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimiracetam
CAS126100-97-8
SynonymsNT-11624;  BND-11624;  ISF-4185;  NT11624;  BND11624;  ISF4185;  NT 11624;  BND 11624;  ISF 4185
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1CC(=O)N2C1NC(=O)C2
InChIInChI=1S/C6H8N2O2/c9-5-3-8-4(7-5)1-2-6(8)10/h4H,1-3H2,(H,7,9)
InChIKeyXTXXOHPHLNROBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dimiracetam (CAS 126100-97-8): Rigid Piracetam Analog with Differentiated NMDA Receptor Modulation and Anti-Neuropathic Activity


Dimiracetam (NT-11624) is a bicyclic 2-pyrrolidinone derivative of the racetam nootropic family, characterized by a rigid dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione core structure (C6H8N2O2; MW 140.14 g/mol) . Originally developed as a cognitive enhancer, dimiracetam acts as a negative modulator of NMDA receptor-mediated glutamate release, with highest potency observed in spinal cord synaptosomal preparations [1]. Unlike classical racetams primarily pursued for cognition, dimiracetam has advanced to Phase II clinical evaluation for neuropathic pain indications, including HIV-associated painful neuropathy and chemotherapy-induced peripheral neuropathy [2].

Why Generic Substitution of Dimiracetam (CAS 126100-97-8) Fails: Structural Rigidity and NMDA Subunit Selectivity Confer Non-Interchangeable Pharmacology


Dimiracetam is not a simple functional substitute for other racetams such as piracetam, oxiracetam, or aniracetam due to its conformationally constrained bicyclic scaffold [1]. This structural rigidity restricts conformational flexibility relative to piracetam's single pyrrolidinone ring, fundamentally altering NMDA receptor interaction kinetics and subunit selectivity—specifically toward pH-sensitive GluN1/GluN2A-containing receptor isoforms [2]. Substitution with structurally flexible analogs would forfeit the prolonged duration of action (effect outlasting elimination half-life >12-fold) and the unique spinal cord-selective glutamate release inhibition that underpins dimiracetam's anti-neuropathic efficacy [3]. Furthermore, the racemic composition matters: isolated R- or S-enantiomers exhibit reduced potency compared to racemic dimiracetam, while specific non-racemic mixtures (e.g., R:S 3:1) demonstrate altered pharmacological profiles that are not interchangeable [4].

Dimiracetam (CAS 126100-97-8) Evidence Guide: Quantified Differentiation Against Piracetam, Enantiomers, and MP-101


Dimiracetam vs. Oxiracetam: 10-30× Greater Oral Potency and Absence of Bell-Shaped Dose-Response

In comparative cognition studies, dimiracetam demonstrated 10-30 times greater potency than the reference drug oxiracetam when administered orally, with complete retention of activity [1]. Critically, unlike many racetams that exhibit bell-shaped dose-response curves (where efficacy declines at higher doses), dimiracetam showed no evidence of a bell-shaped dose-response relationship, enabling more predictable and flexible dosing strategies [2].

Cognitive enhancement Oral bioavailability Dose-response linearity

Racemic Dimiracetam vs. Isolated Enantiomers: Superior Potency in NMDA-Induced Glutamate Release Inhibition

In rat spinal cord synaptosomal preparations, racemic dimiracetam was more potent than either its isolated R-enantiomer or S-enantiomer alone in reducing NMDA-induced [³H]D-aspartate release, a surrogate for glutamate release [1]. The R:S 3:1 non-racemic mixture (MP-101) subsequently showed even greater potency than racemic dimiracetam, with an IC₅₀ in the picomolar range [2].

Enantioselectivity NMDA receptor Synaptosomal glutamate release

Chronic Dimiracetam Administration: Effect Duration Outlasts Elimination Half-Life >12× in Neuropathic Pain Models

In rat models of MIA-induced osteoarthritis and antiretroviral drug-induced painful neuropathy, chronic oral dimiracetam dosing completely reverted hyperalgesia to the level of healthy controls [1]. Once the maximal effect was achieved, it was maintained despite dose diminution and increased inter-dose interval. The effect of the last dose outlasted dimiracetam's elimination half-life by more than 12 times [2]. This prolonged duration of action is not observed with standard analgesics such as pregabalin or duloxetine, which require continuous dosing to maintain efficacy [3].

Pharmacokinetics Duration of action Chronic dosing Neuropathic pain

Broad-Spectrum Anti-Neuropathic Efficacy: Complete Reversal of Hypersensitivity Across Chemotherapy-, ART-, and Injury-Induced Models

Dimiracetam demonstrated anti-neuropathic efficacy across multiple established rat models including: oxaliplatin-induced hyperalgesia, antiretroviral drug (ddC)-induced painful neuropathy, MIA-induced osteoarthritis, and FOLFOX-induced neuropathy [1]. In the FOLFOX model, repeated oral dimiracetam (150 mg/kg twice daily) fully reduced hypersensitivity and neurological alterations, showing a relevant profile as an anti-neuropathic resource [2]. In contrast, many in-class nootropics (e.g., piracetam, oxiracetam, aniracetam) lack validated efficacy in neuropathic pain models [3].

Neuropathic pain Chemotherapy-induced neuropathy HIV-associated neuropathy Broad-spectrum activity

Clinical Tolerability: 96% of Patients Maintained Maximum Dose (3200 mg/day) with No Safety Concerns in Phase IIa Trial

In a Phase IIa randomized, double-blind, placebo-controlled trial involving 116 patients with neuropathic pain, dimiracetam was shown to be safe and well tolerated [1]. Of the 116 randomized patients, 111 (95.7%) reached and maintained the highest dose level of 3200 mg/day (400 mg capsules, four capsules twice daily) through the end of the study with no safety concerns reported [2]. This high-dose tolerability profile supports clinical feasibility and differentiates dimiracetam from neuropathic pain agents with dose-limiting side effects (e.g., pregabalin-associated dizziness/somnolence, duloxetine-associated nausea) [3].

Clinical safety Tolerability Dose escalation Phase IIa

Dimiracetam (CAS 126100-97-8) Optimal Research and Procurement Application Scenarios


Chemotherapy-Induced Peripheral Neuropathy (CIPN) Preclinical Modeling

Dimiracetam is indicated for preclinical studies investigating prevention or treatment of chemotherapy-induced peripheral neuropathy, particularly oxaliplatin- and FOLFOX-induced models. Evidence demonstrates that oral dimiracetam (150 mg/kg twice daily) fully reduces hypersensitivity and neurological alterations in rat FOLFOX-induced neuropathy models [1]. Acute administration is very effective in oxaliplatin-induced hyperalgesia models [2]. Researchers should procure racemic dimiracetam rather than isolated enantiomers, as racemate demonstrates superior potency in spinal cord NMDA receptor modulation [3].

HIV-Associated Neuropathic Pain Translational Research

Dimiracetam is a relevant tool compound for studying antiretroviral drug-induced painful neuropathy mechanisms. The compound has demonstrated acute efficacy in antiretroviral drug (ddC)-induced painful neuropathy models, with chronic dosing completely reverting hyperalgesia to healthy control levels [1]. Clinical translation is supported by Phase IIa data in AIDS patients with neuropathic pain, where 95.7% of patients tolerated the maximum 3200 mg/day dose [2]. Procurement of research-grade dimiracetam (≥98% purity) is essential for reproducible in vivo pain behavioral assays [3].

NMDA Receptor Subtype-Specific Modulation Studies

Dimiracetam serves as a pharmacological probe for investigating pH-sensitive NMDA receptor isoforms containing GluN1 and GluN2A subunits in spinal cord tissue. In synaptosomal preparations, dimiracetam counteracts NMDA-induced glutamate release with highest potency in spinal cord, acting via these specific receptor subtypes [1]. This subunit selectivity differentiates dimiracetam from broad-spectrum NMDA antagonists and makes it suitable for tissue-specific glutamatergic signaling studies. Researchers should verify that procured dimiracetam is the racemic mixture, as enantiomerically pure forms exhibit reduced potency in this assay system [2].

Long-Acting Analgesic Development and Dose-Sparing Protocol Design

Dimiracetam's unique pharmacodynamic profile—where effect duration outlasts elimination half-life by >12-fold—makes it a valuable reference compound for investigating sustained analgesic mechanisms and intermittent dosing strategies [1]. Chronic dosing studies demonstrate that once maximal anti-hyperalgesic effect is achieved, it persists despite dose reduction and extended inter-dose intervals [2]. This property supports research into non-continuous dosing regimens for chronic pain management. Procurement should prioritize high-purity material with certificate of analysis to ensure reproducible pharmacokinetic/pharmacodynamic correlation in long-term studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimiracetam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.